Ecnoglutide vs. Dulaglutide: Superior HbA1c Reduction in a 52-Week Phase 3 Trial
In the 52-week EECOH-2 phase 3 trial, ecnoglutide demonstrated superior HbA1c reduction compared to dulaglutide in patients with type 2 diabetes on metformin monotherapy [1].
| Evidence Dimension | Change in HbA1c from baseline at week 32 |
|---|---|
| Target Compound Data | Ecnoglutide 0.6 mg: -1.91% (SE 0.05); Ecnoglutide 1.2 mg: -1.89% (SE 0.05) |
| Comparator Or Baseline | Dulaglutide 1.5 mg: -1.65% (SE 0.05) |
| Quantified Difference | Ecnoglutide 0.6 mg vs. dulaglutide: -0.26% (95% CI -0.39 to -0.13); Ecnoglutide 1.2 mg vs. dulaglutide: -0.24% (95% CI -0.38 to -0.11) |
| Conditions | 52-week, multicentre, open-label, phase 3 trial (EECOH-2) in 621 adults with T2DM (mean baseline HbA1c 8.40%) on metformin monotherapy |
Why This Matters
Demonstrates statistically superior glycemic control over an established GLP-1 RA comparator in a direct head-to-head setting, informing compound selection for T2DM studies.
- [1] Scheen AJ, et al. Efficacy and safety of cAMP-biased GLP-1 receptor agonist ecnoglutide versus dulaglutide in patients with type 2 diabetes and elevated glucose concentrations on metformin monotherapy (EECOH-2): a 52-week, multicentre, open-label, non-inferiority, randomised, phase 3 trial. The Lancet Diabetes & Endocrinology. 2025;13(10):818-820. View Source
